molecular formula C31H46O2 B14211914 2,2'-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) CAS No. 736975-64-7

2,2'-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol)

Cat. No.: B14211914
CAS No.: 736975-64-7
M. Wt: 450.7 g/mol
InChI Key: OUNXBIJKBMSXCR-UHFFFAOYSA-N
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Description

2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and durability of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) typically involves the reaction of 6-tert-butyl-4-ethylphenol with cyclohexylmethylene chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable and less reactive species. This mechanism involves the stabilization of the phenoxy radical formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Cyclohexylmethylene)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its cyclohexylmethylene group contributes to its superior performance in preventing oxidative degradation .

Properties

CAS No.

736975-64-7

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)-cyclohexylmethyl]-4-ethylphenol

InChI

InChI=1S/C31H46O2/c1-9-20-16-23(28(32)25(18-20)30(3,4)5)27(22-14-12-11-13-15-22)24-17-21(10-2)19-26(29(24)33)31(6,7)8/h16-19,22,27,32-33H,9-15H2,1-8H3

InChI Key

OUNXBIJKBMSXCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2CCCCC2)C3=C(C(=CC(=C3)CC)C(C)(C)C)O

Origin of Product

United States

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